(S,S,S)-avenic acid A

CAS No.:

Cat. No.: VC1917925

Molecular Formula: C12H22N2O8

Molecular Weight: 322.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22N2O8 |

|---|---|

| Molecular Weight | 322.31 g/mol |

| IUPAC Name | (2S)-4-[[(1S)-1-carboxy-3-hydroxypropyl]amino]-2-[[(3S)-3-carboxy-3-hydroxypropyl]amino]butanoic acid |

| Standard InChI | InChI=1S/C12H22N2O8/c15-6-3-8(11(19)20)13-4-1-7(10(17)18)14-5-2-9(16)12(21)22/h7-9,13-16H,1-6H2,(H,17,18)(H,19,20)(H,21,22)/t7-,8-,9-/m0/s1 |

| Standard InChI Key | QUKMQOBHQMWLLR-CIUDSAMLSA-N |

| Isomeric SMILES | C(CN[C@@H](CCO)C(=O)O)[C@@H](C(=O)O)NCC[C@@H](C(=O)O)O |

| Canonical SMILES | C(CNC(CCO)C(=O)O)C(C(=O)O)NCCC(C(=O)O)O |

Introduction

Chemical Structure and Properties

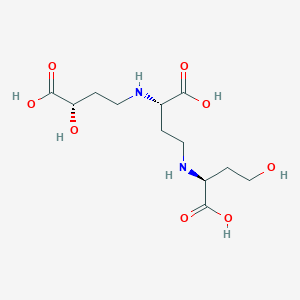

(S,S,S)-Avenic acid A is characterized by a complex molecular structure with multiple functional groups that facilitate its iron-chelating capabilities. The compound has three defined stereogenic centers, all with the S configuration, as indicated in its name.

Molecular Characteristics

The basic molecular characteristics of (S,S,S)-avenic acid A are summarized in Table 1.

Table 1: Fundamental Chemical Properties of (S,S,S)-Avenic Acid A

| Property | Value |

|---|---|

| Molecular Formula | C12H22N2O8 |

| Molecular Weight | 322.31 g/mol |

| CAS Number | 76224-57-2 |

| IUPAC Name | (2S)-4-[[(1S)-1-carboxy-3-hydroxypropyl]amino]-2-[[(3S)-3-carboxy-3-hydroxypropyl]amino]butanoic acid |

| Standard InChI | InChI=1S/C12H22N2O8/c15-6-3-8(11(19)20)13-4-1-7(10(17)18)14-5-2-9(16)12(21)22/h7-9,13-16H,1-6H2,(H,17,18)(H,19,20)(H,21,22)/t7-,8-,9-/m0/s1 |

| Standard InChIKey | QUKMQOBHQMWLLR-CIUDSAMLSA-N |

| Isomeric SMILES | C(CNC@@HC(=O)O)C@@HNCCC@@HO |

The chemical structure features three carboxylic acid groups, two secondary amine groups, and two hydroxyl groups, providing multiple coordination sites for binding iron .

Spectroscopic Features

Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize (S,S,S)-avenic acid A, particularly in studies investigating its biosynthesis. Both 2H- and 13C-NMR have been employed to track the incorporation of labeled precursors into the molecule's structure . The spectra are highly pH-dependent, which is characteristic of compounds containing multiple ionizable groups .

Biological Role and Function

Iron Chelation Mechanism

As a phytosiderophore, (S,S,S)-avenic acid A primarily functions to chelate iron(3+) ions in the soil, making them available for uptake by plant roots. The molecule's multiple carboxylic acid and hydroxyl groups form a coordination complex with iron, allowing for efficient mobilization of this essential nutrient .

Role in Plant Nutrition

Iron is a critical micronutrient for plants, essential for numerous physiological processes including photosynthesis, respiration, and nitrogen fixation. In iron-deficient soils, plants that produce phytosiderophores like (S,S,S)-avenic acid A possess a competitive advantage, as these molecules enable more efficient iron acquisition . This adaptation is particularly important in alkaline and calcareous soils where iron availability is limited.

Biosynthesis

Precursors and Pathway

Research has revealed that (S,S,S)-avenic acid A is synthesized from the amino acid L-methionine. A study involving feeding 2H- or 13C-labeled compounds to water-cultured roots of gramineous plants demonstrated that three molecules of L-methionine combine to form the precursor 2'-deoxymugineic acid, which is subsequently converted to (S,S,S)-avenic acid A in oats . The elucidation of this pathway was achieved through tracking the incorporation of labeled compounds using NMR spectroscopy.

Biosynthetic Relationships

The biosynthetic relationship between (S,S,S)-avenic acid A and other mugineic acids has been established through feeding experiments. When [1,4',4"-13C3]2'-deoxymugineic acid was fed to oat roots, (S,S,S)-avenic acid A enriched with 13C at the corresponding positions was obtained . This finding revealed two related biosynthetic pathways in different gramineous plant species:

-

L-methionine → 2'-deoxymugineic acid → avenic acid A (in oats)

-

L-methionine → 2'-deoxymugineic acid → mugineic acid → 3-epihydroxymugineic acid (in barley varieties)

Synthetic Approaches

Recent research has reported the total synthesis of 13C2-labeled phytosiderophores of the mugineic acid and avenic acid families. These synthetic efforts have produced isotopically labeled versions of eight phytosiderophores, including (S,S,S)-avenic acid A, providing valuable tools for studying their biosynthesis and functions . The synthesis involved preparation of labeled building blocks from 13C2-bromoacetic acid and 13C2-glycine through techniques such as enantioselective phase-transfer catalysis and stereoselective aldol condensation .

Occurrence and Distribution

Natural Sources

(S,S,S)-Avenic acid A has been primarily identified in oats (Avena sativa), particularly in the root exudates of this plant. The compound is part of the distinctive phytochemical profile of Avena sativa, which includes various bioactive compounds .

Content in Plant Tissues

While (S,S,S)-avenic acid A is predominantly found in the root exudates, where it functions in iron acquisition from the soil, it has also been detected in other plant tissues. The compound is primarily produced in response to iron deficiency, with increased secretion observed under iron-limited conditions .

Research Applications and Significance

Agricultural Implications

Understanding the role of (S,S,S)-avenic acid A in iron acquisition has significant implications for agriculture, particularly for crop production in iron-deficient soils. Knowledge of phytosiderophore biosynthesis and function could inform breeding programs aimed at developing cultivars with enhanced iron efficiency .

Analytical Applications

The synthesis of isotopically labeled (S,S,S)-avenic acid A has provided valuable tools for studying iron uptake mechanisms in plants. These labeled compounds allow for tracing the movement of iron-phytosiderophore complexes within plants and in the rhizosphere .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume